Cyclohexanecarboxylicacid, 4-ethynyl-

Description

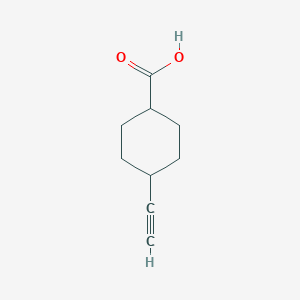

Cyclohexanecarboxylic acid, 4-ethynyl- (C₉H₁₀O₂), is a substituted derivative of cyclohexanecarboxylic acid (CHCA), featuring an ethynyl (-C≡CH) group at the 4-position of the cyclohexane ring. This modification imparts unique electronic and steric properties, making it valuable in organic synthesis, pharmaceutical intermediates, and materials science. While the base compound (CHCA) is well-studied , the 4-ethynyl variant remains less documented in the literature. Its reactivity is influenced by the electron-withdrawing nature of the ethynyl group, enabling applications in click chemistry (e.g., alkyne-azide cycloaddition) and catalysis.

Properties

CAS No. |

121318-11-4 |

|---|---|

Molecular Formula |

C9H12O2 |

Molecular Weight |

152.19 g/mol |

IUPAC Name |

4-ethynylcyclohexane-1-carboxylic acid |

InChI |

InChI=1S/C9H12O2/c1-2-7-3-5-8(6-4-7)9(10)11/h1,7-8H,3-6H2,(H,10,11) |

InChI Key |

MEIIVHFURPCEPQ-UHFFFAOYSA-N |

SMILES |

C#CC1CCC(CC1)C(=O)O |

Canonical SMILES |

C#CC1CCC(CC1)C(=O)O |

Synonyms |

Cyclohexanecarboxylic acid, 4-ethynyl- (9CI) |

Origin of Product |

United States |

Preparation Methods

Halogenation of Cyclohexanecarboxylic Acid Derivatives

Catalytic Carboxylation of Ethynyl-Substituted Precursors

Ir/LiI-Catalyzed Reactions with CO2_22 and H2_22

Research from PMC6892813 demonstrates the synthesis of carboxylic acids from cyclic ethers using a catalytic system of and under at 170°C. While the study focuses on tetrahydrofuran (THF) conversion to pentanoic acid, the methodology could theoretically extend to ethynyl-substituted cyclohexene oxides. For instance, 4-ethynylcyclohexene oxide might undergo ring-opening and carboxylation to yield 4-ethynylcyclohexanecarboxylic acid. The original protocol achieves 70% yield for carboxylic acids, suggesting potential viability for this adaptation.

Challenges in Substrate Compatibility

A key limitation lies in the stability of the ethynyl group under high-temperature catalytic conditions. The triple bond may undergo unintended hydrogenation or polymerization in the presence of . Optimizing reaction parameters—such as lowering the hydrogen partial pressure or employing protective groups—could mitigate these issues.

Functional Group Transformation Approaches

Oxidation of 4-Ethynylcyclohexanol Derivatives

Patent WO2021107047A1 outlines methods for converting hydroxymethyl groups to carboxylic acids via oxidation. Applying this strategy, 4-ethynylcyclohexanol could be oxidized using strong agents like or . However, the ethynyl group’s sensitivity to oxidation necessitates careful selection of conditions. Alternative two-step sequences involving protection (e.g., silylation of the ethynyl group) followed by oxidation and deprotection may improve yields.

Reductive Functionalization of Aromatic Precursors

Another route involves hydrogenating 4-ethynylbenzoic acid to 4-ethynylcyclohexanecarboxylic acid. The PMC6892813 study shows that cyclohexene derivatives can be hydrogenated to cyclohexane rings without altering carboxylic acid groups. Using a selective catalyst (e.g., Lindlar catalyst with quinoline poisoning), the aromatic ring is reduced while preserving the ethynyl moiety. This method’s success depends on avoiding over-hydrogenation, which would saturate the triple bond.

Comparative Analysis of Synthetic Routes

Chemical Reactions Analysis

Types of Reactions

Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) undergoes various chemical reactions, including:

Oxidation: The ethynyl group can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: The compound can be reduced to form cyclohexanecarboxylic acid derivatives with different functional groups.

Substitution: The ethynyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) and organometallic compounds are employed for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the ethynyl group can yield carboxylic acids, while reduction can produce alcohols or alkanes .

Scientific Research Applications

Cyclohexanecarboxylic acid, 4-ethynyl-(9CI) has a wide range of applications in scientific research:

Chemistry: It is used as a building block for the synthesis of complex organic molecules and polymers.

Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its effects on various biological pathways.

Industry: It is utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of cyclohexanecarboxylic acid, 4-ethynyl-(9CI) involves its interaction with specific molecular targets and pathways. The ethynyl group can participate in various chemical reactions, influencing the compound’s reactivity and interactions with other molecules. Detailed studies are required to elucidate the exact molecular targets and pathways involved .

Comparison with Similar Compounds

Structural and Functional Group Variations

Key derivatives of CHCA differ in substituents, which critically impact their physical, chemical, and biological properties. Below is a comparative analysis:

Table 1: Structural and Functional Comparisons

Note: Direct references to 4-ethynyl-CHCA are absent in the provided evidence; properties are inferred from analogous compounds and general organic chemistry principles.

Physicochemical Properties

- Acidity : The ethynyl group lowers the pKa of CHCA (pKa ~4.7 ) due to its electron-withdrawing nature, enhancing solubility in polar solvents. In contrast, alkyl-substituted derivatives (e.g., 4-octyl-CHCA) exhibit lower acidity (pKa ~5.2).

- Thermal Stability: Esters like 4-hexyl-CHCA cyanophenyl ester (trans-isomer) have high thermal stability (>200°C), making them suitable for LCDs . Ethynyl derivatives may exhibit lower stability due to alkyne reactivity.

Q & A

Basic Research Questions

Q. What are the established synthetic pathways for 4-ethynylcyclohexanecarboxylic acid, and what reaction conditions are critical for yield optimization?

- Methodological Answer : Synthesis often involves functionalizing the cyclohexane ring at the 4-position. A common approach is Sonogashira coupling, where a halogenated cyclohexanecarboxylic acid precursor (e.g., 4-bromo derivative) reacts with trimethylsilylacetylene, followed by deprotection . Key parameters include palladium catalysts (e.g., Pd(PPh₃)₄), copper iodide co-catalysts, and inert atmospheres. Post-synthesis purification via recrystallization (using ethanol/water mixtures) or column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for structural confirmation of 4-ethynylcyclohexanecarboxylic acid?

- Methodological Answer :

- NMR : <sup>1</sup>H NMR confirms ethynyl proton absence (sharp singlet at δ ~2.5 ppm for acetylenic protons) and cyclohexane ring conformation (axial vs. equatorial substituents via coupling constants) .

- IR : Strong absorption at ~2100–2260 cm⁻¹ for the C≡C stretch .

- MS : High-resolution mass spectrometry (HRMS) validates molecular weight (e.g., [M+H]<sup>+</sup> for C₉H₁₀O₂: calculated 150.0681) .

Q. What are the recommended storage conditions to ensure compound stability?

- Methodological Answer : Store in airtight, light-resistant containers under nitrogen at –20°C to prevent oxidation of the ethynyl group. Stability tests indicate decomposition >6 months at room temperature, with carboxylic acid dimerization observed via FTIR .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) predict the electronic and steric effects of the ethynyl group on reactivity?

- Methodological Answer : Density Functional Theory (DFT) calculations (B3LYP/6-31G* level) model the electron-withdrawing nature of the ethynyl group, which polarizes the cyclohexane ring and increases acidity of the carboxylic proton (pKa ~3.8 vs. ~4.5 for non-ethynyl analogs). This guides reaction design for esterification or amide coupling .

Q. What experimental strategies resolve contradictions in reported thermodynamic data (e.g., boiling points) for derivatives?

- Methodological Answer : Discrepancies arise from stereoisomerism (cis/trans) or impurities. Use differential scanning calorimetry (DSC) to measure phase transitions and compare with computational predictions (e.g., NIST thermochemistry data ). For example, trans-4-substituted isomers typically exhibit higher melting points due to symmetry .

Q. How can regioselectivity challenges during ethynyl group introduction be mitigated?

- Methodological Answer : Competing side reactions (e.g., over-oxidation or alkyne polymerization) are minimized using bulky ligands (e.g., P(t-Bu)₃) in Sonogashira coupling to sterically hinder undesired pathways. Solvent choice (DMF vs. THF) also influences reaction kinetics, with DMF favoring higher yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.